beta-Cyclocitral-d5
Overview
Description
Beta-Cyclocitral-d5 is a deuterated form of beta-Cyclocitral, which is an apocarotenoid derived from the oxidation of beta-carotene. This compound is known for its role in plant development and stress responses. This compound is used in scientific research to study the behavior and properties of beta-Cyclocitral due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Beta-Cyclocitral-d5, also known as 3,3-Dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde, is an apocarotenoid derived from the C7 oxidation of β-carotene . This compound has been found endogenously in a variety of organisms including plants, cyanobacteria, fungi, and animals . Its primary targets are the root cells of plants .
Mode of Action
This compound interacts with its targets by promoting cell divisions in root meristems and stimulating lateral root branching . This interaction results in changes in the root structure, leading to increased root depth and branching .
Biochemical Pathways
The biosynthesis of this compound relies on the formation of β-carotene through the isoprenoid biosynthetic pathway underpinning carotenoid formation . The formation of this compound can occur via the enzymatic and non-enzymatic oxidative cleavage of double bonds in β-carotene . For this compound to form, the cleavage of C7-C8 double bonds are needed .
Pharmacokinetics
It is known that this compound is a volatile short-chain apocarotenoid , suggesting that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in a significant increase in root growth and branching . This compound has been found to have a conserved effect on root growth in both monocots and eudicots . Moreover, this compound treatment has been shown to enhance plant vigor in rice plants exposed to salt-contaminated soil .
Action Environment
The action of this compound is influenced by environmental factors. In plants, this compound acts as a stress signal that accrues under adverse ecological conditions . It regulates nuclear gene expression through several signaling pathways, leading to stress tolerance . Therefore, the efficacy and stability of this compound’s action may vary depending on the environmental conditions.
Biochemical Analysis
Biochemical Properties
Beta-Cyclocitral-d5 plays a significant role in biochemical reactions. It has recently appeared as a novel bioactive composite in a variety of organisms from plants to animals . In plants, this compound is marked as stress signals that accrue under adverse ecological conditions . It regulates nuclear gene expression through several signaling pathways, leading to stress tolerance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Cyclocitral-d5 involves the deuteration of beta-Cyclocitral. One common method includes the use of deuterated reagents in the presence of a catalyst. For example, methyl beta-cyclogeranate can be slowly added to a solution of lithium diisopropylamide in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then treated with a deuterated reducing agent such as VITRIDE in toluene, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as distillation and chromatography to ensure the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Beta-Cyclocitral-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound carboxylic acid, while reduction can yield this compound alcohol.
Scientific Research Applications
Beta-Cyclocitral-d5 is used in various scientific research applications, including:
Chemistry: It is used as a standard in NMR spectroscopy to study the structure and dynamics of beta-Cyclocitral and related compounds.
Biology: It is used to investigate the role of beta-Cyclocitral in plant development and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant properties.
Industry: It is used in the development of agricultural products to enhance plant growth and stress tolerance.
Comparison with Similar Compounds
Similar Compounds
Alpha-Cyclocitral: Another apocarotenoid derived from beta-carotene, but with different structural and functional properties.
Gamma-Cyclocitral: Similar to beta-Cyclocitral but with variations in its chemical structure and biological activity.
Safranal: A related compound found in saffron, known for its aromatic properties and potential health benefits.
Uniqueness of Beta-Cyclocitral-d5
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This allows researchers to gain more detailed insights into the behavior and properties of beta-Cyclocitral, making it a valuable tool in scientific research.
Properties
IUPAC Name |
3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3/i1D3,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGCGNUWBPGTQ-RPIBLTHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=O)(C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486726 | |
Record name | Pentadeuterio-|A-cyclocitral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78995-98-9 | |
Record name | Pentadeuterio-|A-cyclocitral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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